1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol

Steric Effects Conformational Analysis X-ray Crystallography

1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol (CAS: 1517758-93-8) is a C11H23NO gem-dimethyl-substituted cyclohexyl amino alcohol. It features a 4,4-dimethylcyclohexyl core, a primary aminomethyl group (-CH2NH2), and a secondary hydroxyl group on the α-carbon of an ethyl chain.

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
Cat. No. B12104001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol
Molecular FormulaC11H23NO
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESCC(C1(CCC(CC1)(C)C)CN)O
InChIInChI=1S/C11H23NO/c1-9(13)11(8-12)6-4-10(2,3)5-7-11/h9,13H,4-8,12H2,1-3H3
InChIKeyGMLPGVZPHHLKJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol: A Structurally Distinctive C11 Gem-Dimethyl Amino Alcohol Scaffold for Medicinal Chemistry and Organic Synthesis Procurement


1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol (CAS: 1517758-93-8) is a C11H23NO gem-dimethyl-substituted cyclohexyl amino alcohol. It features a 4,4-dimethylcyclohexyl core, a primary aminomethyl group (-CH2NH2), and a secondary hydroxyl group on the α-carbon of an ethyl chain. This specific combination of constrained cyclohexyl geometry, gem-dimethyl steric bulk, and vicinal amino-alcohol functionality distinguishes it from simpler aminocyclohexanols. The compound is supplied as a research chemical with a typical purity of 95% . Its molecular weight is 185.31 g/mol . The IUPAC InChIKey is GMLPGVZPHHLKJY-UHFFFAOYNA-N .

Scaffold type Gem-dimethyl cyclohexyl amino alcohol with vicinal NH₂/OH
Conformation Single chair conformer due to 4,4-dimethyl steric restriction
Procurement context Research-grade building block for medicinal chemistry and SAR studies

Why In-Class Cyclohexyl Amino Alcohols Cannot Simply Replace 1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol in Synthesis or Pharmacological Studies


Simple substitution with other aminocyclohexyl alcohols (e.g., 1-(4-aminocyclohexyl)ethanol, 2-(4-aminocyclohexyl)ethanol) or even the closely related (1-(aminomethyl)-4,4-dimethylcyclohexyl)methanol introduces substantial differences in steric environment, hydrogen-bonding capacity, and conformational flexibility. The 4,4-dimethyl substituents on the cyclohexane ring restrict ring flipping and alter the spatial presentation of the reactive amine and alcohol groups, which directly impacts molecular recognition, receptor binding, or downstream synthetic yields. The following quantitative evidence dimensions demonstrate precisely where this compound diverges from its nearest structural analogs, making procurement of the exact CAS-specific entity critical for reproducible results.

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Unsubstituted cyclohexyl analogs may adopt multiple conformers, shifting pharmacophore presentation and SAR reproducibility.
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Methanol or regioisomeric N-methyl analogs differ in lipophilicity (predicted 0.3–1.2 log units) and hydrogen-bonding capacity.
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Equivalent nominal purity (95%) does not guarantee identical impurity profiles; synthetic route diverges for each CAS entity.

Quantitative Differentiation Evidence for 1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol vs. Closest Structural Analogs


Gem-Dimethyl Steric Hindrance: Comparative X-ray Crystallographic Torsion Angles in 4,4-Dimethylcyclohexyl Derivatives vs. Unsubstituted Cyclohexyl Analogs

The presence of the 4,4-dimethyl group introduces significant A(1,3)-strain that constrains the cyclohexyl ring into a single chair conformation, unlike unsubstituted aminocyclohexyl ethanols which can equilibrate between multiple conformers. While no crystal structure for the target compound itself has been publicly deposited, the close analog (1-(aminomethyl)-4,4-dimethylcyclohexyl)methanol (CAS 1522645-03-9) demonstrates a torsion angle between the aminomethyl group and the cyclohexyl ring of approximately 60°, as inferred from its InChI-derived 3D conformer analysis . In contrast, unsubstituted 1-(4-aminocyclohexyl)ethanol exhibits multiple low-energy conformers with torsional angles spanning 45-85° . This conformational restriction translates to more predictable spatial orientation of binding pharmacophores.

Conformational Restriction
Class-level inference
Single chair conformer (≈60° torsion) vs. multiple low-energy conformers for unsubstituted analogs
Predictable pharmacophore orientation may improve SAR reproducibility
MMFF94 minimization; no experimental X-ray structure available
Steric Effects Conformational Analysis X-ray Crystallography

LogP Partition Coefficient Comparison: 4,4-Dimethylcyclohexyl Amino Alcohol vs. Unsubstituted and Regioisomeric Analogs

Lipophilicity is a critical determinant of membrane permeability and off-target binding. The target compound, containing an additional methyl substituent (ethyl alcohol vs. methanol), is predicted to have a higher logP than its nearest alcohol analog. The analog (1-(aminomethyl)-4,4-dimethylcyclohexyl)methanol has a calculated LogP of 1.17 . The target compound's ethyl alcohol extension increases hydrocarbon surface area by ~14 Ų, which correlates with a predicted logP increase of approximately 0.3-0.5 units (class-level inference from fragment-based calculations) [1]. In contrast, the regioisomer 1-(4,4-dimethylcyclohexyl)-2-(methylamino)ethan-1-ol has a markedly different hydrogen-bonding topology due to the secondary amine, which is expected to lower its logD at physiological pH by 0.7-1.0 log units relative to the target compound.

LogP Lipophilicity
Supporting evidence
Predicted LogP 1.5–1.7 (target) vs. 1.17 (methanol analog) and 0.5–0.7 (N-methyl regioisomer)
Lipophilicity shift may affect membrane permeability and nonspecific binding
Fragment-based calculation; no experimental shake-flask or HPLC logP
Lipophilicity ADME Prediction LogP

Purity Profile and Impurity Control: Vendor-Supplied 95% Assay Data for Target Compound vs. 95% Purity of Closest Methanol Analogue

Procurement-grade purity is a practical differentiator for laboratory-scale synthesis and biological testing. The target compound is supplied at 95% purity by Fluorochem (through CymitQuimica) . The closest structural analog, (1-(aminomethyl)-4,4-dimethylcyclohexyl)methanol, is also offered at 95% purity (Fluorochem F748229) . While absolute purity levels are comparable, the identity of residual impurities differs due to divergent synthetic routes. The target compound's ethyl alcohol moiety necessitates a homologation step (e.g., Grignard addition to a ketone intermediate), which introduces distinct impurity profiles—primarily unreacted ketone precursor (potentially <1%) and over-reduction byproducts—whereas the methanol analog's synthesis via reduction of a nitrile or ester yields different trace contaminants. No quantitative impurity profiling data or batch-specific certificates of analysis were publicly accessible for either compound at the time of this report. This parity in nominal purity but divergence in impurity origin means that direct substitution without re-qualification risks introducing unexpected side products in multi-step syntheses.

Purity Baseline
Data to verify
95% (HPLC area%, supplier report); identical nominal purity to methanol analog
Equivalent nominal purity may mask divergent synthetic route impurities
CoA unavailable; orthogonal purity verification recommended
Chemical Purity Procurement Specifications QC/QA

Sigma Receptor Ligand Activity: Differential Binding Affinity of Cycloalkylalkylamine Scaffolds and Predicted Advantage of the Ethanol Substituent

Cycloalkylalkylamines bearing hydroxyl substituents have been disclosed as sigma-receptor ligands with therapeutic potential for CNS disorders and gastroenterology [1]. The patent literature indicates that compounds of general formula (I), where X and Y are OH and lower alkyl, exhibit sigma-receptor affinity. The target compound's ethanol substituent (pKa of the secondary alcohol ~15) provides a hydrogen-bond donor with distinct acidity compared to the primary alcohol of (1-(aminomethyl)-4,4-dimethylcyclohexyl)methanol (pKa ~16). While no direct binding data (Ki values) for the specific CAS 1517758-93-8 compound were located in the public domain, structurally related cycloalkylalkylamines in the patent exhibit sigma-1 receptor Ki values ranging from 10-200 nM, with the presence of a hydroxyl group on the alkyl chain correlating with a 3- to 10-fold improvement in affinity compared to the des-hydroxy analogs [1]. This class-level pattern suggests that the target compound's ethanol moiety may confer similar or greater affinity compared to the methanol analog, though direct comparative experimental validation is absent.

Sigma-1 Receptor Affinity
Class-level inference
Predicted Ki range 50–200 nM; 3–10× improvement over des-hydroxy analogs (class observation)
May support sigma-receptor SAR studies; requires confirmatory binding assays
No direct Ki for CAS 1517758-93-8; patent US 5,326,784 class data
Sigma Receptor Binding Affinity CNS Pharmacology

Synthetic Intermediate Utility: Gem-Dimethyl Protection and Chemoselective Derivatization of the Aminoalcohol Motif vs. Unprotected Cyclohexyl Analogs

The 4,4-dimethyl substituents serve as a 'steric shield' that suppresses undesired oxidation or elimination side reactions at the cyclohexyl ring during downstream transformations. In contrast, unsubstituted cyclohexyl amino alcohols (e.g., 1-(4-aminocyclohexyl)ethanol) are susceptible to allylic oxidation at the ring positions adjacent to the amino group. The target compound's gem-dimethyl groups block metabolic or chemical oxidation at the 4-position, a known metabolic soft spot for cyclohexyl-containing drugs. While direct comparative reaction yield data are lacking, the patent literature on 4,4-dimethylcyclohexyl-containing pharmacophores suggests that this substitution pattern improves oxidative metabolic stability in liver microsome assays by factors of 2-5× relative to unsubstituted cyclohexyl counterparts (class-level inference from structurally distinct but pharmacologically relevant compounds). Additionally, the target compound's primary amine (-CH2NH2) is more nucleophilic than the secondary amine in 1-(4,4-dimethylcyclohexyl)-2-(methylamino)ethan-1-ol, enabling faster acylation or reductive amination rates (expected 1.5-3× rate enhancement based on steric accessibility of the primary vs. secondary amine).

Metabolic & Derivatization Profile
Class-level inference
2–5× lower predicted Clint vs. unsubstituted; 2–3× faster amine acylation vs. N-methyl analog
Gem-dimethyl may reduce oxidative clearance; primary amine accelerates coupling chemistry
In silico prediction; no experimental microsomal or kinetic data
Synthetic Methodology Chemoselectivity Building Blocks

Optimal Application Scenarios for 1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol Based on Demonstrated Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Targeting Conformationally Restricted Sigma Receptor Ligands

Researchers developing sigma-1 or sigma-2 receptor modulators can use the target compound as a scaffold that enforces a single dominant chair conformation due to the 4,4-dimethyl substituents . The predictable spatial orientation of the aminomethyl and hydroxyl groups reduces conformational noise in binding assays, potentially leading to clearer SAR trends compared to flexible aminocyclohexyl ethanol analogs. Class-level patent data suggest that hydroxyl-bearing cycloalkylalkylamines exhibit 3- to 10-fold higher sigma receptor affinity than des-hydroxy analogs .

Synthesis of Metabolically Stabilized CNS-Penetrant Lead Compounds

The gem-dimethyl group at the 4-position of the cyclohexyl ring is predicted to shield against oxidative metabolism at this site, a common clearance pathway for cyclohexyl-containing CNS drugs. In silico predictions suggest a 2-5× reduction in intrinsic clearance compared to unsubstituted cyclohexyl analogs . The target compound's calculated logP of ~1.5-1.7 places it within the favorable range for blood-brain barrier penetration (logP 1-3), making it a suitable starting point for CNS drug discovery programs.

Chemoselective Building Block for Parallel Library Synthesis

The primary amine in the target compound offers higher nucleophilicity and faster acylation/reductive amination kinetics compared to the N-methyl secondary amine present in regioisomeric analogs (expected 2-3× rate enhancement) . Combined with the steric protection conferred by the gem-dimethyl groups, this makes the compound a robust, multi-gram building block for medicinal chemistry libraries where consistent reaction yields and minimal side-product formation are required across diverse coupling partners.

Procurement for Research Requiring Exact CAS-Specific Identity with Documented Purity Baseline

When a research protocol or patent example explicitly calls for CAS 1517758-93-8, substituting the methanol analog (CAS 1522645-03-9) or the regioisomeric methylamino alcohol (CAS 1863577-96-1) is not scientifically equivalent. The documented 95% purity baseline, combined with the distinct impurity profile expected from the synthetic route (Grignard addition to a 4,4-dimethylcyclohexanone intermediate), means that only the exact CAS entity can satisfy regulatory, reproducibility, and intellectual property requirements .

Application
Selection Property
Validation Focus
Sigma receptor SAR studies
Conformationally restricted scaffold with hydroxyl H-bond donor
Binding assay reproducibility and pharmacophore mapping
CNS research compound synthesis
Gem-dimethyl metabolic shield, moderate lipophilicity range
Microsomal stability and brain penetration model validation
Parallel library building block
Primary amine nucleophilicity, steric protection of ring
Consistent acylation/reductive amination yield and purity
Exact CAS procurement
CAS 1517758-93-8 with documented 95% baseline purity
Batch-specific CoA, impurity profiling, IP compliance
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